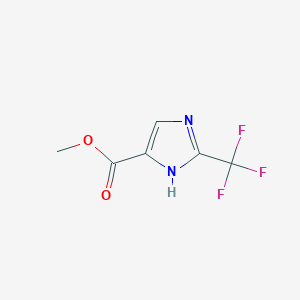
Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of trifluoromethylated imidazoles. The trifluoromethyl group (-CF3) is known for its significant electronegativity and unique chemical properties, making compounds containing this group valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoromethylated imidazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various trifluoromethylated derivatives .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Trifluoromethylated Imidazoles: Compounds such as 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) and other trifluoromethylated imidazoles share similar structural features and chemical properties.
Fluorinated Benzimidazoles: These compounds also contain fluorine atoms and exhibit similar reactivity and applications.
Uniqueness: Methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C6H5F3N2O2 |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-4(12)3-2-10-5(11-3)6(7,8)9/h2H,1H3,(H,10,11) |
InChI Key |
XHLAHFHCTNFWSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



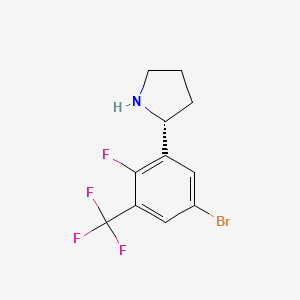
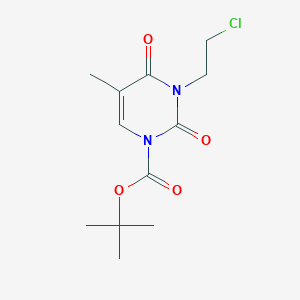

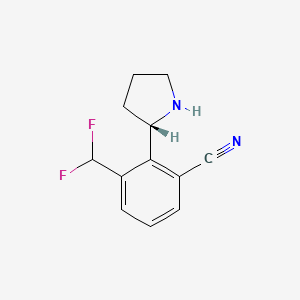
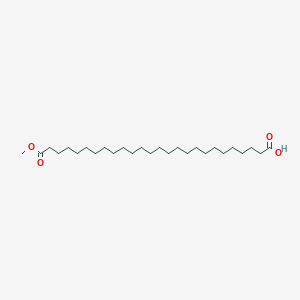
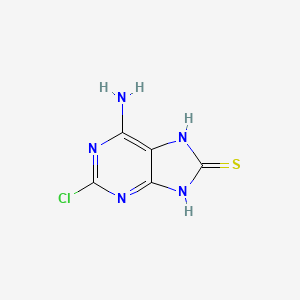
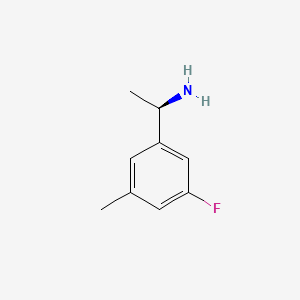
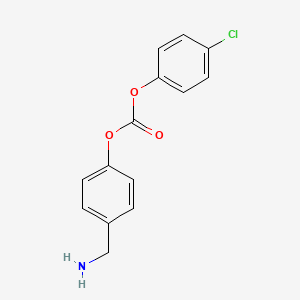
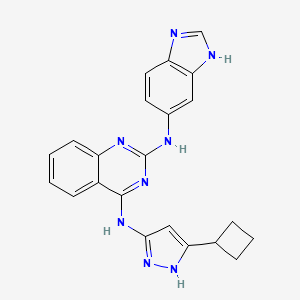
![3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine](/img/structure/B12982549.png)
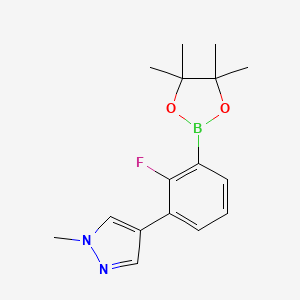
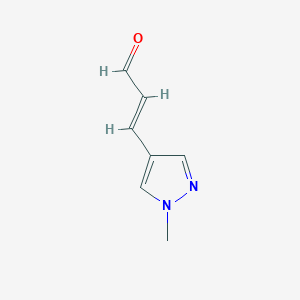
![7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12982572.png)
